molecular formula C16H13ClN2O5 B5560847 ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No.: B5560847
M. Wt: 348.74 g/mol
InChI Key: IQRROJKBHPSQBK-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate is an aromatic ester-amide hybrid compound characterized by:

  • Core structure: Ethyl benzoate backbone.
  • Substituents: A 2-chloro-4-nitrobenzoyl group linked via an amide bond at the para position of the benzoate ring.
  • Molecular formula: C₁₆H₁₃ClN₂O₅ (molecular weight: 348.74 g/mol) .

This compound is structurally related to several derivatives in the literature, which differ in halogen placement (e.g., Cl, F), nitro group positioning, or additional functional groups (e.g., phenoxy, aminoalkyl chains). Below, we compare its properties and activities with key analogs.

Properties

IUPAC Name

ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-5-11(6-4-10)18-15(20)13-8-7-12(19(22)23)9-14(13)17/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRROJKBHPSQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights critical differences in substituents and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Key Spectral Data (NMR/MS)
Ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate C₁₆H₁₃ClN₂O₅ 348.74 2-Cl, 4-NO₂ on benzoyl ~3.5* Aromatic δ 7.5–8.5 (¹H NMR); MS: [M+H]⁺ 348.05
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate C₁₆H₁₃ClN₂O₅ 348.74 4-Cl, 3-NO₂ on benzoyl ~3.5* ChemSpider ID: 620295
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate C₁₇H₁₅Cl₂NO₄ 368.2 2,4-diCl-phenoxyacetyl 4.3 XLogP3: 4.3
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ 374.86 4-Cl-benzoyl, diethylaminoethyl ~2.8* CAS: 70204-63-6
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate C₁₆H₁₄FNO₃ 299.29 2-F on benzoyl ~2.9* ¹H NMR: δ 8.0–8.5 (aromatic)

Notes:

  • Substituent effects: The 2-chloro-4-nitro group in the target compound introduces strong electron-withdrawing effects, influencing solubility (lower XLogP3 compared to dichlorophenoxy analogs) and reactivity.
  • Spectral distinctions : Aromatic proton shifts in NMR vary with substituent positions (e.g., 2-F vs. 2-Cl), while MS data confirm molecular ion peaks .

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